N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features a unique combination of azepane, thiophene, and trifluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.
Attachment of the Trifluoromethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a trifluoromethoxyphenyl halide reacts with an amine derivative.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired ethanediamide structure, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethoxyphenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced azepane derivatives.
Substitution: Substituted trifluoromethoxyphenyl derivatives.
Scientific Research Applications
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the azepane ring.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.
Biological Studies: It can be used to study the interactions of trifluoromethoxyphenyl groups with biological targets, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The azepane ring can interact with neurotransmitter receptors, while the thiophene and trifluoromethoxyphenyl groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide
- 4-(2-(azepan-1-yl)ethoxy)benzaldehyde
Uniqueness
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O3S/c22-21(23,24)30-17-7-5-16(6-8-17)26-20(29)19(28)25-13-18(15-9-12-31-14-15)27-10-3-1-2-4-11-27/h5-9,12,14,18H,1-4,10-11,13H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJGHTQZDSHHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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